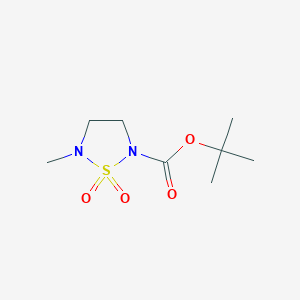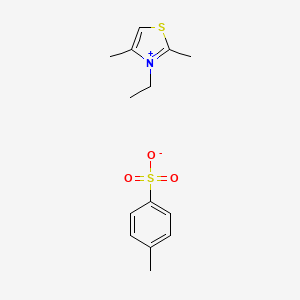
3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate is a chemical compound with the molecular formula C14H19NO3S2. It is known for its unique structural properties and is used in various scientific research applications. This compound is characterized by the presence of a thiazolium ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate typically involves the reaction of 2,4-dimethylthiazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with toluene-p-sulphonic acid to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazolium ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of substituted thiazolium derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate involves its interaction with specific molecular targets. The thiazolium ring can act as an electrophile, facilitating various chemical reactions. In biological systems, the compound can interact with enzymes and proteins, modulating their activity and function. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate can be compared with other thiazolium compounds, such as:
- 2-Methylthiazolium chloride
- 4-Methylthiazolium bromide
- 2,4-Dimethylthiazolium iodide
Uniqueness
The unique structural features of this compound, such as the presence of both ethyl and methyl groups on the thiazolium ring, contribute to its distinct reactivity and applications. Its ability to undergo a variety of chemical reactions and its diverse applications in different fields make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
50498-74-3 |
|---|---|
Molekularformel |
C14H19NO3S2 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
3-ethyl-2,4-dimethyl-1,3-thiazol-3-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H12NS.C7H8O3S/c1-4-8-6(2)5-9-7(8)3;1-6-2-4-7(5-3-6)11(8,9)10/h5H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI-Schlüssel |
RFPVJYBAAODNDM-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=C(SC=C1C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


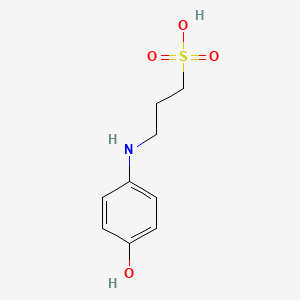
![Benzenesulfonamide, 3-[(5,8-dichloro-1-hydroxy-2-naphthalenyl)azo]-4-hydroxy-](/img/structure/B13757781.png)
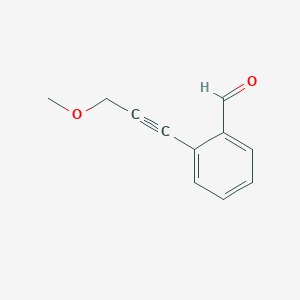
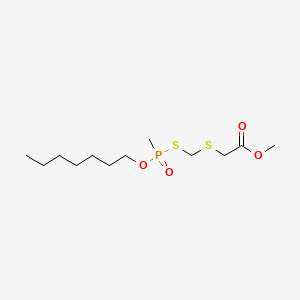
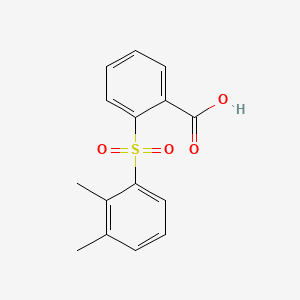



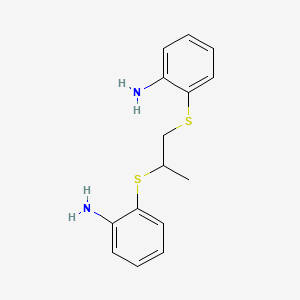
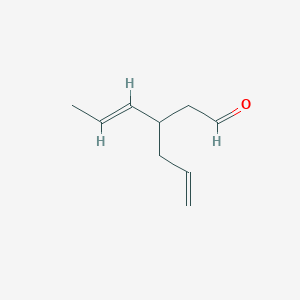
![6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate](/img/structure/B13757847.png)
![2-[[(2-Hydroxyphenyl)methyl]amino]acetamide](/img/structure/B13757857.png)

